An In-depth Technical Guide to Hippuric acid-15N for Researchers and Drug Development Professionals
An In-depth Technical Guide to Hippuric acid-15N for Researchers and Drug Development Professionals
Introduction
Hippuric acid-15N is a stable isotope-labeled form of hippuric acid, an endogenous metabolite produced in the liver and kidneys.[1][2] In this labeled variant, the common nitrogen-14 (¹⁴N) atom is replaced by the heavier, non-radioactive nitrogen-15 (¹⁵N) isotope. This isotopic substitution makes Hippuric acid-15N an invaluable tool in metabolic research, particularly as a tracer for studying glycine metabolism and hepatic protein synthesis.[3] Its primary applications lie in its use as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and experimental applications of Hippuric acid-15N.
Chemical Properties
Hippuric acid-15N, also known as 2-Benzamidoacetic acid-15N, is the 15N-labeled counterpart of hippuric acid.[2][4] The introduction of the ¹⁵N isotope results in a slightly higher molecular weight compared to its unlabeled form, a key feature utilized in mass spectrometry-based analytical methods. The chemical properties of Hippuric acid-15N are nearly identical to those of unlabeled hippuric acid. The quantitative data for these properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉¹⁵NO₃ | [5] |
| Molecular Weight | 180.17 g/mol | [5] |
| CAS Number | 93627-88-4 | [5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 187-191 °C (for unlabeled hippuric acid) | [6][7] |
| Boiling Point | 240 °C (decomposes, for unlabeled hippuric acid) | [1][8] |
| Solubility | Soluble in hot water, hot ethanol; slightly soluble in cold water. | [1][7][9] |
| pKa (Strongest Acidic) | 3.59 (for unlabeled hippuric acid) | [9] |
Synthesis of Hippuric acid-15N
The synthesis of Hippuric acid-15N typically follows the Schotten-Baumann reaction, which involves the acylation of [¹⁵N]glycine with benzoyl chloride.[1] This method is a common and efficient way to form the amide bond between the amino group of glycine and the benzoyl group.
Experimental Protocol: Synthesis of Hippuric acid-15N
This protocol is adapted from standard procedures for the synthesis of unlabeled hippuric acid.[8][10][11]
Materials:
-
[¹⁵N]Glycine
-
10% Sodium hydroxide (NaOH) solution
-
Benzoyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Decolorizing charcoal (optional)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH indicator paper
Procedure:
-
Dissolution of [¹⁵N]Glycine: In a suitable Erlenmeyer flask, dissolve a known quantity of [¹⁵N]Glycine in a 10% NaOH solution. The amount of NaOH solution should be sufficient to fully dissolve the glycine and maintain a basic pH during the reaction.
-
Addition of Benzoyl Chloride: While vigorously stirring the [¹⁵N]Glycine solution, slowly add benzoyl chloride in small portions. The reaction is exothermic, so it is advisable to perform this step in an ice bath to maintain a low temperature.
-
Reaction: Continue stirring the mixture until the characteristic smell of benzoyl chloride is no longer detectable, indicating the completion of the reaction. This may take up to an hour.
-
Acidification: After the reaction is complete, acidify the solution by slowly adding concentrated HCl until the solution is acidic to pH paper. This will precipitate the Hippuric acid-15N.
-
Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with cold deionized water to remove any unreacted starting materials and salts.
-
Recrystallization (Optional): For higher purity, the crude Hippuric acid-15N can be recrystallized. Dissolve the product in a minimal amount of boiling ethanol or water. If the solution is colored, a small amount of decolorizing charcoal can be added. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
Metabolic Pathway of Hippuric Acid Formation
Hippuric acid is a detoxification product formed in the liver and kidneys through the conjugation of benzoic acid with glycine.[1][12] This metabolic pathway is a key route for the elimination of benzoate, which can be derived from dietary sources or from the metabolism of other aromatic compounds.
Caption: Metabolic pathway of Hippuric acid-15N synthesis.
Experimental Applications of Hippuric acid-15N
The primary utility of Hippuric acid-15N is in tracer studies to investigate various metabolic processes. A common application is the use of infused [¹⁵N]glycine to monitor its incorporation into hippuric acid, providing insights into hepatic protein metabolism.[3]
Experimental Protocol: In Vivo [¹⁵N]Glycine Infusion and Hippuric acid-15N Analysis
This protocol outlines a general procedure for an in vivo study using [¹⁵N]glycine to measure the synthesis of Hippuric acid-15N.
Materials:
-
[¹⁵N]Glycine (sterile solution for infusion)
-
Experimental subjects (e.g., rodents, human volunteers)
-
Infusion pump
-
Blood and/or urine collection supplies
-
Internal standard (e.g., [ring-²H₅]hippurate)
-
Reagents for sample preparation (e.g., protein precipitation agents, derivatization reagents)
-
Analytical instrumentation (GC-MS or LC-MS/MS)
Procedure:
-
Subject Preparation: Subjects are typically fasted overnight to establish a baseline metabolic state.
-
[¹⁵N]Glycine Infusion: A sterile solution of [¹⁵N]glycine is administered via a constant intravenous infusion for a predetermined period (e.g., several hours).[3] The infusion rate is carefully controlled to maintain a steady state of the tracer in the body.
-
Sample Collection: Blood and/or urine samples are collected at specific time points before, during, and after the infusion.
-
Sample Preparation for Analysis:
-
Plasma/Serum: Proteins are precipitated from plasma or serum samples using an appropriate agent (e.g., acetonitrile, methanol). The supernatant is collected, and an internal standard is added.
-
Urine: Urine samples are typically diluted, and an internal standard is added.
-
Derivatization (for GC-MS): The extracted samples may require derivatization to increase the volatility of hippuric acid for GC-MS analysis.[13][14]
-
-
Analytical Measurement: The prepared samples are analyzed by GC-MS or LC-MS/MS to determine the concentration and isotopic enrichment of Hippuric acid-15N.[3]
-
GC-MS: The derivatized hippuric acid is separated on a gas chromatography column and detected by a mass spectrometer. The mass-to-charge ratios of the molecular ions of unlabeled hippuric acid and Hippuric acid-15N are monitored.
-
LC-MS/MS: The sample is injected into a liquid chromatograph for separation, followed by detection using a tandem mass spectrometer. Specific parent-to-product ion transitions for both unlabeled and ¹⁵N-labeled hippuric acid are monitored for quantification.
-
Logical Workflow for a Typical Tracer Study
The following diagram illustrates the logical workflow of a typical metabolic tracer study involving Hippuric acid-15N.
Caption: Logical workflow of a typical tracer study.
Conclusion
Hippuric acid-15N is a powerful and versatile tool for researchers and drug development professionals. Its use as a stable isotope-labeled tracer enables the precise and accurate investigation of metabolic pathways, particularly those involving glycine and benzoic acid detoxification. The detailed protocols and information provided in this guide offer a solid foundation for the successful application of Hippuric acid-15N in metabolic research, ultimately contributing to a deeper understanding of human physiology and disease.
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippuric acid-15N | CAS#:93627-88-4 | Chemsrc [chemsrc.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hippuric acid | 495-69-2 [chemicalbook.com]
- 8. globalconference.info [globalconference.info]
- 9. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]
- 10. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography [pubmed.ncbi.nlm.nih.gov]
